molecular formula C19H19Cl2N3O3 B4959961 N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide

N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide

Cat. No. B4959961
M. Wt: 408.3 g/mol
InChI Key: CHIGYRMKSBHKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide, also known as DCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively investigated. In

Mechanism of Action

The mechanism of action of N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide is not fully understood. However, it is believed that N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide may induce changes in gene expression that lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide has been shown to have anti-inflammatory and antioxidant effects. N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide a potential candidate for the development of new treatments for neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide is its potential as a new cancer therapy. However, there are also some limitations to using N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide in lab experiments. One limitation is that N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide is not very soluble in water, which can make it difficult to administer in vivo. In addition, N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide has been shown to have some toxicity in certain cell lines, which could limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide. One direction is to investigate the potential of N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide as a new cancer therapy. This could involve further studies on the mechanism of action of N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide, as well as preclinical studies to evaluate its efficacy and safety in vivo. Another direction is to investigate the potential of N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide as a treatment for neurodegenerative disorders. This could involve further studies on the inhibition of acetylcholinesterase by N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide, as well as preclinical studies to evaluate its efficacy and safety in vivo. Finally, future research could focus on the development of new methods for synthesizing N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide, as well as the optimization of its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide can be synthesized using various methods. One of the most common methods is the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzohydrazide. This intermediate is then reacted with 4-(aminocarbonyl)phenylpentanoic acid to form N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide. Other methods include the reaction of 2,4-dichlorobenzohydrazide with 4-(aminocarbonyl)phenylpentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide is in the field of cancer research. N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer cells. In addition, N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[4-[[(2,4-dichlorobenzoyl)amino]carbamoyl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3/c1-2-3-4-17(25)22-14-8-5-12(6-9-14)18(26)23-24-19(27)15-10-7-13(20)11-16(15)21/h5-11H,2-4H2,1H3,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIGYRMKSBHKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide

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